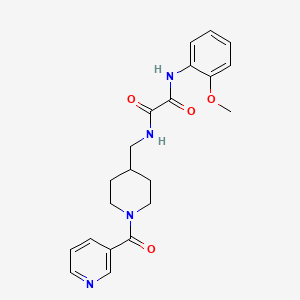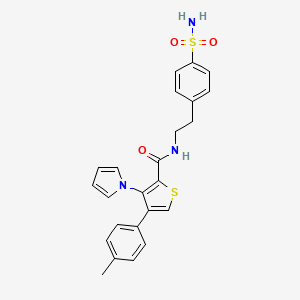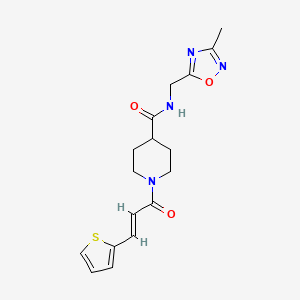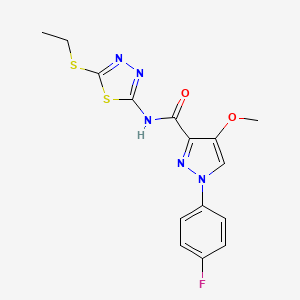
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group, a nicotinoyl moiety, and a piperidinyl group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core piperidinyl and methoxyphenyl components
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with enhanced properties.
Biology: In biological research, N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can be employed as a ligand for studying receptor interactions. Its ability to bind to specific receptors can provide insights into biological processes and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its pharmacological properties can be explored for treating various conditions, such as hypertension or neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The compound's interaction with these targets can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-methoxyphenyl)-N4-hexylpiperazine: This compound shares structural similarities with N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide but has a hexyl group instead of the nicotinoyl moiety.
Urapidil: Another related compound, urapidil, is used for treating hypertension and has a similar piperazinyl structure.
Uniqueness: this compound stands out due to its unique combination of functional groups, which can lead to distinct biological and chemical properties compared to its similar compounds. Its ability to interact with multiple targets and pathways makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFXZRXMDAEEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2,3-DIHYDRO-1H-INDEN-5-YL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2870429.png)

![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylethane-1-sulfonamide](/img/structure/B2870431.png)
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)


![1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870437.png)
![[1-(2-Chloropropanoyl)azetidin-3-yl] N-propan-2-ylcarbamate](/img/structure/B2870441.png)
![3-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2870443.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2870445.png)

![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2870447.png)
![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2870449.png)

